1-(4-chlorophenyl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide
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Overview
Description
1-(4-Chlorophenyl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyclopentanecarboxamide moiety, and a hydroxylated indenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core cyclopentanecarboxamide structure. One common approach is to react cyclopentanone with chloroacetic acid to form cyclopentanecarboxylic acid, which is then converted to its amide derivative. The chlorophenyl group can be introduced through a nucleophilic substitution reaction, while the indenyl group can be synthesized through a series of reactions involving indene and hydroxylation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the indenyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Oxidation of the indenyl group can lead to the formation of indenone derivatives.
Reduction: Reduction of the carbonyl groups can produce corresponding alcohols or amines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been studied for potential use in drug discovery and development.
Medicine: The compound may have therapeutic potential, and research is ongoing to explore its effects on various biological targets.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The chlorophenyl group may interact with enzymes or receptors, while the indenyl group can modulate biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:
1-(4-Chlorophenyl)ethanol: A simpler compound with a similar chlorophenyl group.
Cyclopentanecarboxamide derivatives: Compounds with variations in the cyclopentanecarboxamide structure.
Indenyl derivatives: Compounds containing the indenyl group with different substituents.
These compounds share some structural similarities but differ in their functional groups and overall complexity, highlighting the uniqueness of 1-(4-chlorophenyl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO2/c23-19-9-7-18(8-10-19)22(11-3-4-12-22)20(25)24-15-21(26)13-16-5-1-2-6-17(16)14-21/h1-2,5-10,26H,3-4,11-15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOHUKFAAAJOIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3(CC4=CC=CC=C4C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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